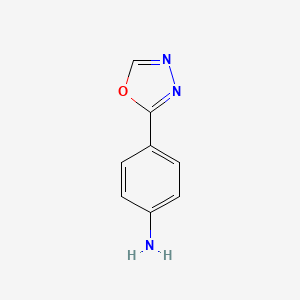

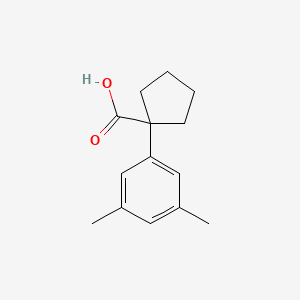

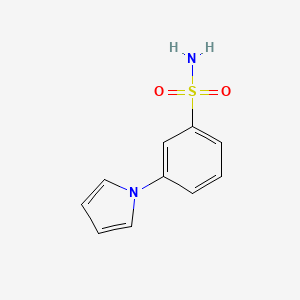

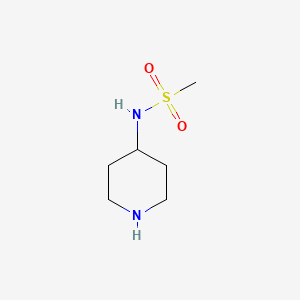

3-(1H-Pyrrol-1-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

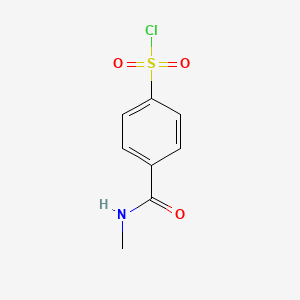

3-(1H-Pyrrol-1-yl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in various fields. It is related to a class of compounds known as benzenesulfonamides .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new aryl thiazolone–benzenesulfonamides were synthesized from 4-amino-N- (aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran .Applications De Recherche Scientifique

Anticancer Activity

3-(1H-Pyrrol-1-yl)benzenesulfonamide: derivatives have been synthesized and evaluated for their potential anticancer activity. These compounds have shown promising results against various human tumor cell lines, including HeLa, HCT-116, and MCF-7 . One particular compound, bearing an 8-quinolinyl moiety, exhibited potent anticancer activity with low IC50 values, indicating its effectiveness in inhibiting cancer cell growth . The apoptotic potential of this compound was further analyzed, revealing its ability to promote cell cycle arrest in the G2/M phase, induce caspase activity, and increase the population of apoptotic cells .

Antimycobacterial Properties

Derivatives of 3-(1H-Pyrrol-1-yl)benzenesulfonamide have also been studied for their antimycobacterial properties. These studies have shown that the compounds possess good minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv . This suggests that these derivatives could be potential candidates for the development of new antimycobacterial agents, especially considering the increasing resistance of tuberculosis bacteria to existing drugs .

Antibacterial Activity

In addition to their anticancer and antimycobacterial applications, these derivatives have been tested for their antibacterial activity. They have demonstrated considerable inhibition values against Escherichia coli, which is a Gram-negative bacterium, compared to Staphylococcus aureus, which is Gram-positive . This indicates a potential for these compounds to be developed into antibacterial drugs that could target specific bacterial strains.

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted on 3-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives to determine the relationships between their molecular structure and biological activity . These studies help in understanding the key molecular descriptors that influence the activity of benzenesulfonamides, which can guide the design of more effective anticancer agents.

Synthesis and Characterization

The synthesis and characterization of 3-(1H-Pyrrol-1-yl)benzenesulfonamide derivatives are crucial for their development as pharmaceutical agents. Various synthetic methods have been employed to create these compounds, and their structures have been confirmed through different analytical techniques . This foundational work is essential for advancing the compounds through the drug development pipeline.

Computational Docking Studies

Computational docking studies are another important application of these derivatives. By simulating the interaction of 3-(1H-Pyrrol-1-yl)benzenesulfonamide compounds with biological targets, researchers can predict their binding affinities and selectivity . This computational approach can significantly accelerate the drug discovery process by identifying promising candidates before moving on to in vitro and in vivo testing.

Mécanisme D'action

Target of Action

Similar compounds have been found to target carbonic anhydrases (hca) and the wnt/β-catenin signaling pathway . These targets play key roles in many physiological processes, such as pH homeostasis, electrolyte secretion, biosynthesis of several metabolites, signal transduction, cell differentiation and proliferation, and oncogenesis .

Mode of Action

Similar compounds have been found to inhibit the activity of carbonic anhydrases and suppress the wnt/β-catenin signaling pathway . This suppression leads to a decrease in the expression of target genes of the Wnt/β-catenin signaling pathway .

Biochemical Pathways

Similar compounds have been found to affect the wnt/β-catenin signaling pathway . The downstream effects of this pathway include the regulation of gene expression, cell growth, and cell differentiation .

Result of Action

Similar compounds have been found to exhibit markers of apoptosis, such as cleaved poly(adp-ribose)polymerase, and cleaved caspase-3 . These markers indicate that the compound may induce programmed cell death in certain cell types .

Propriétés

IUPAC Name |

3-pyrrol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h1-8H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYJIILLMKJLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrrol-1-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(2,2-Dimethylpropanoyl)amino]propanoic acid](/img/structure/B1316601.png)